molecular formula C10H14O2 B12683169 Benzene, 1-(2-methoxyethoxy)-4-methyl- CAS No. 97375-48-9

Benzene, 1-(2-methoxyethoxy)-4-methyl-

Cat. No.: B12683169
CAS No.: 97375-48-9
M. Wt: 166.22 g/mol
InChI Key: DOSUSQYYROSQFJ-UHFFFAOYSA-N
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Description

Benzene, 1-(2-methoxyethoxy)-4-methyl-: is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where a methyl group and a 2-methoxyethoxy group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-methoxyethoxy)-4-methyl- typically involves the following steps:

    Starting Material: The synthesis begins with benzene as the starting material.

    Substitution Reaction: A Friedel-Crafts alkylation reaction is employed to introduce the methyl group at the 4-position of the benzene ring. This reaction uses methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Etherification: The next step involves the introduction of the 2-methoxyethoxy group. This is achieved through an etherification reaction using 2-methoxyethanol (CH3OCH2CH2OH) and a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In industrial settings, the production of Benzene, 1-(2-methoxyethoxy)-4-methyl- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1-(2-methoxyethoxy)-4-methyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4, sulfonation using SO3 in H2SO4.

Major Products Formed

    Oxidation: Formation of aldehydes (e.g., 4-methylbenzaldehyde) or carboxylic acids (e.g., 4-methylbenzoic acid).

    Reduction: Formation of alcohols (e.g., 4-methylbenzyl alcohol) or alkanes (e.g., 4-methylcyclohexane).

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzene, 1-(2-methoxyethoxy)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-methoxyethoxy)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the nature of the substituents and reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-4-methyl-: Similar structure but lacks the 2-methoxyethoxy group.

    Benzene, 1-(2-methoxyethoxy)-2-methyl-: Similar structure but with the methyl group at the 2-position.

    Benzene, 1-(2-ethoxyethoxy)-4-methyl-: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness

Benzene, 1-(2-methoxyethoxy)-4-methyl- is unique due to the presence of both a methyl group and a 2-methoxyethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.

Properties

CAS No.

97375-48-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-methoxyethoxy)-4-methylbenzene

InChI

InChI=1S/C10H14O2/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6H,7-8H2,1-2H3

InChI Key

DOSUSQYYROSQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOC

Origin of Product

United States

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